molecular formula C10H8N2O3S B13336844 3-(3-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid

3-(3-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid

Katalognummer: B13336844
Molekulargewicht: 236.25 g/mol
InChI-Schlüssel: SLYITAOQRVPDBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a methoxyphenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-(3-Hydroxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid.

    Reduction: 3-(3-Methoxyphenyl)-1,2,4-thiadiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

3-(3-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid can be compared with other thiadiazole derivatives:

    3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid: Similar structure but with the methoxy group in a different position, leading to different reactivity and biological activity.

    3-(3-Hydroxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid: The hydroxyl group can form hydrogen bonds, affecting solubility and interaction with biological targets.

    3-(3-Methoxyphenyl)-1,2,4-thiadiazole-5-methanol: The alcohol group can participate in different types of chemical reactions compared to the carboxylic acid group.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H8N2O3S

Molekulargewicht

236.25 g/mol

IUPAC-Name

3-(3-methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3S/c1-15-7-4-2-3-6(5-7)8-11-9(10(13)14)16-12-8/h2-5H,1H3,(H,13,14)

InChI-Schlüssel

SLYITAOQRVPDBG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NSC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.